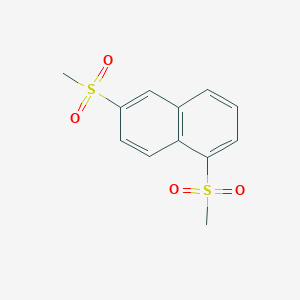
1,6-bis(methylsulfonyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(methylsulfonyl)naphthalene is a disulfonyl compound used as a reagent in organic synthesis. It acts as a source of the electrophilic diazo compound, bis(methylsulfonyl)diazomethane, in reactions with enamines. This compound is known for its unique chemical properties and its utility in various synthetic applications.
Vorbereitungsmethoden
The synthesis of 1,6-bis(methylsulfonyl)naphthalene typically involves the sulfonation of naphthalene derivatives. One common method includes the reaction of naphthalene with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the 1,6-disulfonyl product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,6-Bis(methylsulfonyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with N-(1-phenylvinyl)morpholines in chloroform at room temperature, yielding N,N’-(3,4-diaza-1,6-diphenyl-1,3,5-hexatriene-1,6-diyl)dimorpholines and bis(methylsulfonyl)methane.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include chloroform, morpholines, and various bases and acids depending on the desired transformation. The major products formed from these reactions are typically diaza compounds and sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(methylsulfonyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of diazo compounds and other electrophilic intermediates.
Biology and Medicine:
Industry: The compound is used in the production of various chemicals and materials, including polymers and advanced materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1,6-bis(methylsulfonyl)naphthalene involves its role as an electrophilic reagent. It reacts with nucleophiles to form various products, depending on the reaction conditions and the nature of the nucleophile. The molecular targets and pathways involved in these reactions are primarily related to the formation of diazo compounds and other electrophilic intermediates.
Vergleich Mit ähnlichen Verbindungen
1,6-Bis(methylsulfonyl)naphthalene can be compared with other disulfonyl compounds, such as:
- 1,5-Bis(methylsulfonyl)naphthalene
- 1,8-Bis(methylsulfonyl)naphthalene
These compounds share similar chemical properties but differ in the position of the sulfonyl groups on the naphthalene ring. The unique positioning of the sulfonyl groups in this compound contributes to its specific reactivity and applications in organic synthesis.
Eigenschaften
IUPAC Name |
1,6-bis(methylsulfonyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4S2/c1-17(13,14)10-6-7-11-9(8-10)4-3-5-12(11)18(2,15)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZSWUQUUVNWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
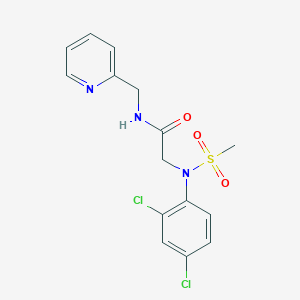
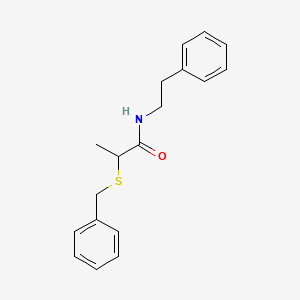
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5250543.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5250550.png)
![1-(4-chlorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5250557.png)

![tert-butyl {3-[(2,5-difluorophenyl)amino]-3-oxopropyl}carbamate](/img/structure/B5250563.png)

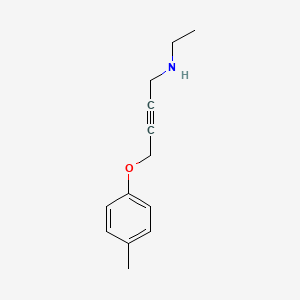
![1-[2-(3-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5250575.png)
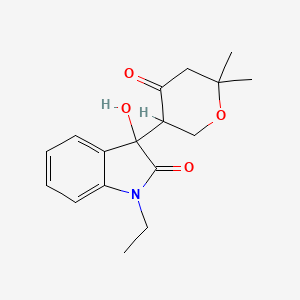
![N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5250597.png)
![1-Methoxy-2-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene](/img/structure/B5250599.png)
![(5Z)-5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-ETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5250601.png)
